molecular formula C8H6BrNO3 B1517018 6-Bromo-1,3-benzodioxole-5-carboxamide CAS No. 82463-74-9

6-Bromo-1,3-benzodioxole-5-carboxamide

Cat. No. B1517018
CAS RN: 82463-74-9
M. Wt: 244.04 g/mol
InChI Key: XAJNDBMJYKWZRH-UHFFFAOYSA-N
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Description

“6-Bromo-1,3-benzodioxole-5-carboxamide” is a chemical compound . It is also known as “6-Bromopiperonal” and has a linear formula of C6H2BrCHOCH2O2 . Its CAS Number is 15930-53-7 . The molecular weight of this compound is 229.03 .


Synthesis Analysis

The compound “6-Bromo-1,3-benzodioxole-5-carboxaldehyde” can be synthesized by subjecting “1,3-benzodioxole-5-carboxaldehyde” to bromination .


Molecular Structure Analysis

The molecular formula of “6-Bromo-1,3-benzodioxole-5-carboxamide” is C8H7NO3 . The average mass is 165.146 Da and the monoisotopic mass is 165.042587 Da .


Chemical Reactions Analysis

“6-Bromo-1,3-benzodioxole-5-carboxaldehyde” may be used to synthesize “2H-indazoles” and "2-allyl-N-[(6-bromobenzo[d][1,3]dioxol-5-yl)methyl]aniline" .


Physical And Chemical Properties Analysis

The compound “6-Bromo-1,3-benzodioxole-5-carboxaldehyde” is a solid . It has a melting point of 128-132 °C (lit.) .

Scientific Research Applications

Antimalarial Research

Bromo-benzothiophene carboxamide derivatives, structurally related to 6-Bromo-1,3-benzodioxole-5-carboxamide, have been identified as potent inhibitors of Plasmodium asexual blood stages both in vitro and in vivo. These compounds specifically target the trophozoite stage of the intraerythrocytic cycle, suggesting their potential for the development of new antimalarial drugs (Banerjee et al., 2011).

Antipsychotic Agent Research

Studies on derivatives of 6-Bromo-1,3-benzodioxole-5-carboxamide have led to the development of compounds with potential antipsychotic properties. For example, (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide and related compounds demonstrated promising antidopaminergic properties, indicating their potential use as antipsychotic agents (Högberg et al., 1990).

Chemical Synthesis Research

6-Bromo-1,3-benzodioxole-5-carboxamide and its derivatives have been utilized in various chemical synthesis processes. For example, in the preparation of novel 5-hydroxy-3-alkoxy- and 5-hydroxy-3-alkylthioindole-2-carboxamides, these compounds serve as key intermediates (Unangst et al., 1996; Unangst et al., 1997).

Antibacterial Research

Research into bromoindole carboxamides, closely related to 6-Bromo-1,3-benzodioxole-5-carboxamide, has shown that these compounds can exhibit significant antibacterial activity. For instance, 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides have shown high efficacy against pathogenic Gram-negative bacteria (Mane et al., 2018).

Antiviral Research

Derivatives of 6-Bromo-1,3-benzodioxole-5-carboxamide have been investigated for their antiviral properties. For example, studies on 6-bromo-5-hydroxyindole-3-carboxylic acid ethyl ester derivatives have revealed their potential antiviral activity against human influenza A3 and respiratory syncytial virus (Wang Dun, 2003).

Anti-inflammatory and Analgesic Research

Imidazothiazole derivatives, which can be synthesized using compounds related to 6-Bromo-1,3-benzodioxole-5-carboxamide, have shown promise in anti-inflammatory and analgesic applications (Can et al., 2021).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .

properties

IUPAC Name

6-bromo-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO3/c9-5-2-7-6(12-3-13-7)1-4(5)8(10)11/h1-2H,3H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAJNDBMJYKWZRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80651135
Record name 6-Bromo-2H-1,3-benzodioxole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-1,3-benzodioxole-5-carboxamide

CAS RN

82463-74-9
Record name 6-Bromo-2H-1,3-benzodioxole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LH Gu, Z Guo, L He, QR Qi - Synthesis, 2013 - thieme-connect.com
A simple and efficient method was developed for the synthesis of N-aroyl-N′-arylguanidines under mild conditions by an unexpected demethylation–addition cascade reaction of …
Number of citations: 6 www.thieme-connect.com

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